molecular formula C20H30N2O4 B7955646 Tert-butyl 4-(((benzyloxy)carbonyl)(ethyl)amino)piperidine-1-carboxylate

Tert-butyl 4-(((benzyloxy)carbonyl)(ethyl)amino)piperidine-1-carboxylate

Cat. No.: B7955646
M. Wt: 362.5 g/mol
InChI Key: RGTSIUUDOMDPCD-UHFFFAOYSA-N
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Description

Tert-butyl 4-(((benzyloxy)carbonyl)(ethyl)amino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a benzyloxycarbonyl group, and an ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(((benzyloxy)carbonyl)(ethyl)amino)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride in the presence of a base.

    Attachment of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is added through a reaction with benzyl chloroformate.

    Incorporation of the Ethylamino Group: The ethylamino group is introduced via an amination reaction, typically using ethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can target the piperidine ring or the benzyloxycarbonyl group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the ethylamino group, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl 4-(((benzyloxy)carbonyl)(ethyl)amino)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential as a drug candidate, particularly for its ability to modulate biological pathways.

    Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl 4-(((benzyloxy)carbonyl)(ethyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may play a role in binding to active sites, while the ethylamino group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: Similar in structure but with an ethoxy group instead of a benzyloxycarbonyl group.

    N-Boc-4-piperidineacetaldehyde: Features a piperidine ring with a tert-butyl group and an aldehyde functional group.

Uniqueness

Tert-butyl 4-(((benzyloxy)carbonyl)(ethyl)amino)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the benzyloxycarbonyl group, in particular, distinguishes it from other similar compounds and contributes to its unique properties and applications.

Properties

IUPAC Name

tert-butyl 4-[ethyl(phenylmethoxycarbonyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4/c1-5-22(19(24)25-15-16-9-7-6-8-10-16)17-11-13-21(14-12-17)18(23)26-20(2,3)4/h6-10,17H,5,11-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTSIUUDOMDPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 50% Cbz-Cl-toluene solution (20.87 ml, 61.40 mmol, 2.0 eq) was added dropwise at 0° C. to a mixture of tert-butyl 4-(ethylamino)piperidine-1-carboxylate (7.0 g, 30.70 mmol, 1.0 eq) and K2CO3 (12.71 g, 92.10 mmol, 3.0 eq) in DCM (100 ml) and the mixture was stirred for 14 hours at RT. The reaction mixture was diluted with DCM (200 ml), washed with water (100 ml) and sat. NaCl solution (100 ml), dried over sodium sulfate, concentrated under reduced pressure and purified by column chromatography (silica gel, 20% ethyl acetate in hexane). Yield: 63% (7.0 g, 19.33 mmol)
Name
Cbz-Cl toluene
Quantity
20.87 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
12.71 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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